ODM-204: A Dual-Action Androgen Receptor and CYP17A1 Inhibitor - A Technical Overview
ODM-204: A Dual-Action Androgen Receptor and CYP17A1 Inhibitor - A Technical Overview
Foreword: This document provides a detailed technical overview of the discovery and development timeline of ODM-204, a novel, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). ODM-204 is characterized by its unique dual mechanism of action, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme. This guide synthesizes available preclinical and clinical data to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
ODM-204 was developed by Orion Corporation as a potential treatment for CRPC. The rationale behind its design was to more effectively suppress the androgen signaling pathway, a key driver of prostate cancer growth, by simultaneously blocking the androgen receptor and inhibiting the production of androgens.[1][2] This dual-targeting approach was hypothesized to offer a more profound and durable anti-tumor response compared to agents targeting either pathway alone.
Preclinical Development
The preclinical evaluation of ODM-204 demonstrated its potent dual activity and promising anti-cancer effects in various in vitro and in vivo models.
In Vitro Efficacy
ODM-204 was shown to be a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme. Furthermore, it demonstrated significant anti-proliferative effects in androgen-dependent prostate cancer cell lines and activity against known androgen receptor mutations.
Table 1: In Vitro Activity of ODM-204
| Parameter | Value | Cell Line/System | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | 47 nM | Rat Prostate Cytosolic Lysates | [3] |
| CYP17A1 Inhibition (IC50) | 22 nM | Human and Rat Testicular Microsomes | [3] |
| LNCaP Cell Proliferation Inhibition (IC50) | 170 nM | LNCaP Cells | [3] |
| VCaP Cell Proliferation Inhibition (IC50) | 280 nM | VCaP Cells | [3] |
| AR Mutant (T877A) Inhibition (IC50) | 95 nM | Transfected Cells | [3] |
| AR Mutant (W741L) Inhibition (IC50) | 277 nM | Transfected Cells | [3] |
| AR Mutant (F876L) Inhibition (IC50) | 6 nM | Transfected Cells | [3] |
In Vivo Efficacy
In animal models, ODM-204 demonstrated significant tumor growth inhibition and suppression of steroidogenesis.
Table 2: In Vivo Efficacy of ODM-204
| Model | Treatment | Outcome | Reference |
| Murine VCaP Xenograft | 50 mg/kg/day, oral | 66% tumor growth inhibition | [3] |
| Cynomolgus Monkeys | 10-30 mg/kg, single oral dose | Dose-dependent inhibition of adrenal and testicular steroid production | [2] |
| Human Chorionic Gonadotropin-Treated Male Rats | Not specified | Inhibition of steroid production | [2] |
| Male Rats with LHRH Agonist | Not specified | Potentiation of testosterone suppression and reduction in androgen-sensitive organ weights | [2] |
Clinical Development
ODM-204 advanced to early-phase clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC).
DUALIDES Phase I/II Trial (NCT02344017)
The DUALIDES trial was a first-in-human, open-label, multicenter, dose-escalation study.[1][4][5]
Table 3: DUALIDES Phase I/II Trial Summary
| Parameter | Details | Reference |
| Phase | I/II | [1][4] |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [1][5] |
| Intervention | ODM-204 (50, 100, 200, 300, 500 mg twice daily) with concomitant prednisone | [1][5] |
| Primary Objective | To evaluate the safety and tolerability of ODM-204 | [5] |
| Key Findings | - Generally well-tolerated up to the highest dose. - Preliminary antitumor activity observed, with decreases in serum testosterone and Prostate-Specific Antigen (PSA) levels. - 13% of patients achieved a >50% reduction in PSA at 12 weeks. - Unfavorable pharmacokinetic properties were identified. | [1][5] |
Discontinuation of Development
Further clinical development of ODM-204 was halted due to its pharmacokinetic profile.[1][5] Specifically, a decrease in the steady-state plasma concentration of the drug was observed at higher doses after repeated administration, which was suspected to be due to the induction of CYP3A4 metabolism.[6][7]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the manufacturer, the following outlines the general methodologies employed in the preclinical evaluation of ODM-204 based on published literature.
Androgen Receptor Binding Assay
The binding affinity of ODM-204 to the wild-type androgen receptor was determined using a competitive binding assay with radiolabeled androgens in cytosolic lysates derived from the ventral prostates of rats.[3]
CYP17A1 Inhibition Assay
The inhibitory activity of ODM-204 on the CYP17A1 enzyme was assessed using human and rat testicular microsomes as well as a human adrenal cortex cell line.[3] The assay likely involved incubating the microsomes or cells with a substrate for CYP17A1 in the presence of varying concentrations of ODM-204 and measuring the formation of the product.
Cell Proliferation Assays
The anti-proliferative effects of ODM-204 were evaluated in the androgen-dependent human prostate cancer cell lines, VCaP and LNCaP.[1][2] Cells were cultured in the presence of androgens and treated with increasing concentrations of ODM-204. Cell viability was assessed after a defined period to determine the IC50 values.
VCaP Xenograft Model
The in vivo efficacy of ODM-204 was studied in a murine xenograft model using VCaP cells.[1][2] Male immunodeficient mice were subcutaneously implanted with VCaP cells. Once tumors were established, the mice were treated with an oral daily dose of 50 mg/kg of ODM-204, and tumor growth was monitored over time to determine the extent of tumor growth inhibition compared to a control group.[3]
Signaling Pathways and Mechanisms of Action
The dual-action mechanism of ODM-204 is a key feature of its design. By inhibiting CYP17A1, it blocks the synthesis of androgens, thereby reducing the ligands available to activate the androgen receptor. Concurrently, it directly antagonizes the androgen receptor, preventing its activation by any remaining androgens.
Caption: Dual mechanism of action of ODM-204.
Caption: ODM-204 development and discontinuation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
